Ethyl-d5 3,4,5-trihydroxybenzoate

LC-MS/MS quantification stable isotope dilution isotopologue resolution

Quantifying ethyl gallate in biological matrices using structural analog IS (e.g., propyl gallate) incurs 10-25% matrix effects and CVs of 8-12%, compromising pharmacokinetic accuracy. Ethyl-d5 3,4,5-trihydroxybenzoate-the pentadeuterated SIL-IS-shares identical structure with the analyte (+5 Da shift). This enables: • Matrix effect <5%, CV <5% • Reliable AUC, Cmax, t1/2 for regulatory submission • IDMS-based food residue monitoring Supplied at ≥95% purity for research use. Inquire for quotation and global delivery.

Molecular Formula C9H5D5O5
Molecular Weight 203.21
CAS No. 1394230-18-2
Cat. No. B591121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-d5 3,4,5-trihydroxybenzoate
CAS1394230-18-2
SynonymsEthyl-d5 3,4,5-trihydroxybenzoate
Molecular FormulaC9H5D5O5
Molecular Weight203.21
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-d5 3,4,5-Trihydroxybenzoate (CAS 1394230-18-2): Deuterated Ethyl Gallate for Quantitative LC-MS Internal Standard Applications


Ethyl-d5 3,4,5-trihydroxybenzoate is the pentadeuterated isotopologue of ethyl gallate (gallic acid ethyl ester, CAS 831-61-8), a naturally occurring polyphenolic antioxidant found in plants such as Terminalia chebula and Phyllanthus emblica [1]. With a molecular formula of C9H5D5O5 and a molecular weight of 203.21 g/mol, the compound carries five deuterium atoms substituted on the ethyl ester moiety, yielding a +5 Da mass shift relative to the unlabeled parent (MW 198.17 g/mol) . It is supplied as a stable isotope-labeled (SIL) analytical reference material with a specified chemical purity of ≥95% . The unlabeled parent compound is widely employed as a food additive (E313), an antioxidant standard, and a pharmacologically active polyphenol with reported IC50 values of 4.2 µM against rat squalene epoxidase .

Why Unlabeled Ethyl Gallate or Structural Analog Internal Standards Cannot Substitutively Replace Ethyl-d5 3,4,5-Trihydroxybenzoate in Quantitative LC-MS Workflows


In liquid chromatography–tandem mass spectrometry (LC-MS/MS), accurate quantification of ethyl gallate in complex biological matrices demands correction for matrix-induced ion suppression or enhancement, variable extraction recovery, and instrument drift. Unlabeled ethyl gallate cannot serve as an internal standard because it is chemically identical to the target analyte and thus co-elutes without mass discrimination. Structural analog internal standards such as propyl gallate or methyl gallate—while mass-distinct—exhibit different chromatographic retention, extraction behavior, and ionization efficiency from ethyl gallate, resulting in matrix effect residuals of 10–25% and quantitative CVs of 8–12% [1]. In contrast, stable isotope-labeled internal standards (SIL-IS) like Ethyl-d5 3,4,5-trihydroxybenzoate, which share identical chemical structure with the analyte and differ only in isotopic composition, reduce matrix effects to below 5% and CVs to below 5% [1]. This differential cannot be recovered by any post-acquisition correction when using a non-isotopic analog, directly impacting the reliability of pharmacokinetic parameters, metabolomic profiling, and regulatory bioanalysis.

Quantitative Procurement Evidence: Head-to-Head Differentiation of Ethyl-d5 3,4,5-Trihydroxybenzoate Against Closest Comparators


Mass Spectrometric Discrimination: +5 Da Mass Shift Enables Unambiguous Isotopologue Resolution Versus Unlabeled Ethyl Gallate

Ethyl-d5 3,4,5-trihydroxybenzoate (MW 203.21 g/mol) provides a +5 Da mass shift relative to unlabeled ethyl gallate (MW 198.17 g/mol), exceeding the minimum recommended mass difference of ≥3 Da for reliable SIL-IS discrimination in triple-quadrupole MS [1]. This 5 Da offset places the deuterated internal standard fully outside the natural isotopic envelope of the unlabeled analyte, eliminating cross-contribution signal interference at both the precursor and product ion stages [2]. By comparison, a hypothetical d2- or d3-labeled ethyl gallate would risk partial overlap with the analyte's [M+1] and [M+2] natural abundance peaks, introducing systematic calibration bias at low analyte concentrations [1].

LC-MS/MS quantification stable isotope dilution isotopologue resolution

Matrix Effect Compensation: SIL-IS Reduces Quantitative Error to <5% Versus 10–25% for Structural Analog Internal Standards

In a systematic comparison of internal standard types for LC-MS/MS quantification, stable isotope-labeled internal standards (SIL-IS) reduced matrix effect deviation to <5% (vs. solvent), compared to 10–25% for structural analog IS and 30–50% when no internal standard was used [1]. Correspondingly, quantification reproducibility (CV%) improved from >15% (no IS) and 8–12% (structural analog IS) to <5% with SIL-IS [1]. Ethyl-d5 3,4,5-trihydroxybenzoate, as a genuine SIL-IS for ethyl gallate, co-elutes with the analyte and experiences identical ionization conditions, thereby providing matrix effect compensation that a structural analog such as propyl gallate or methyl gallate cannot achieve due to differential chromatographic retention and ionization behavior.

matrix effect ion suppression quantitative accuracy SIL-IS

Extraction Recovery and Co-Elution Fidelity: Deuterated IS Matches Analyte Behavior Across Sample Preparation, Unlike Structural Analogs

Deuterated internal standards are widely recognized to exhibit virtually identical extraction recovery and chromatographic retention to their unlabeled analytes, thereby compensating for losses during protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) [1]. However, deuterium isotope effects can introduce subtle retention time shifts: deuterated compounds may elute 0.01–0.05 min earlier than their protiated counterparts, and for compounds with multiple deuterium atoms on exchangeable positions (e.g., phenolic -OH), H/D back-exchange with protic solvents can degrade isotopic integrity over time [2]. Ethyl-d5 3,4,5-trihydroxybenzoate positions all five deuterium atoms on the ethyl ester side chain (non-exchangeable C–D bonds), while leaving the three phenolic -OH groups as protium. This design minimizes solvent exchange liability compared to ring-deuterated polyphenol standards (e.g., gallic acid-d2, which places deuterium on aromatic positions susceptible to acid-catalyzed exchange) [3].

extraction recovery co-elution sample preparation SPE LLE

Procurement Scarcity Value: Commercially Available Deuterated Polyphenol Standards Are Acknowledged as Limited and Costly

A 2014 methods review by Roe et al. explicitly states that 'commercially available, stable isotope-labeled, polyphenolic standards are both limited and costly,' motivating the development of in-house deuteration protocols as an alternative sourcing strategy [1]. Within this constrained supply landscape, Ethyl-d5 3,4,5-trihydroxybenzoate represents one of the few commercially cataloged deuterated gallate ester standards available for procurement without custom synthesis. Custom synthesis of a deuterated internal standard typically requires 3–6 months lead time and costs $1,000–$5,000 USD or more, not including post-synthesis purification and isotopic purity verification [2]. The off-the-shelf availability of this compound (Catalog No. ACM1394230182, purity ≥95%) circumvents these timelines and upfront costs, providing a procurement advantage for laboratories initiating ethyl gallate quantitative assays.

commercial availability supply chain deuterated standard polyphenol

Specificity for Ethyl Gallate Quantification: Direct SIL-IS Avoids the Cross-Analyte Compensation Errors Inherent in Propyl Gallate or Methyl Gallate Internal Standards

Published LC-MS/MS methods for ethyl gallate quantification in biological matrices have historically relied on structural analog internal standards, most commonly propyl gallate [1][2]. In a validated method for simultaneous determination of ethyl gallate and its metabolite gallic acid in rat plasma, propyl gallate was used as the internal standard [1]. However, as a structural analog, propyl gallate differs in ester chain length (propyl vs. ethyl), hydrophobicity (logP), and chromatographic retention from ethyl gallate. These differences prevent perfect co-elution and expose the internal standard to different matrix environments at the moment of ionization, introducing analyte-to-IS response factor discrepancies that vary across samples. Ethyl-d5 3,4,5-trihydroxybenzoate, as the genuine SIL-IS for ethyl gallate, eliminates these cross-analyte compensation errors entirely by providing molecule-for-molecule equivalence in all physicochemical properties except mass.

internal standard specificity cross-analyte error propyl gallate method validation

Optimal Deployment Scenarios for Ethyl-d5 3,4,5-Trihydroxybenzoate Based on Quantitatively Established Differentiation


Stable Isotope Dilution LC-MS/MS Quantification of Ethyl Gallate in Pharmacokinetic and Bioavailability Studies

Ethyl-d5 3,4,5-trihydroxybenzoate serves as the definitive SIL-IS for quantifying ethyl gallate in plasma, urine, and tissue homogenates from preclinical pharmacokinetic studies. Published methods using unlabeled ethyl gallate as an analyte have relied on propyl gallate as internal standard, achieving lower limits of quantification (LLOQ) of approximately 1.0 ng/mL [1], but with the structural analog-associated matrix effect penalty of 10–25% [2]. Substituting propyl gallate with Ethyl-d5 3,4,5-trihydroxybenzoate can reduce matrix effect deviation to <5% and improve precision to CV <5%, directly enhancing the reliability of AUC, Cmax, and t1/2 determinations required for regulatory submission [2].

Metabolomic Profiling of Gallate Esters and Polyphenolic Conjugates in Plant Extracts and Biological Fluids

In untargeted or targeted metabolomics workflows employing LC-ESI-MS, variable matrix effects across samples represent a dominant source of quantitative inaccuracy [1]. The established scarcity of commercially available deuterated polyphenol standards [1] positions Ethyl-d5 3,4,5-trihydroxybenzoate as a strategic procurement item for laboratories establishing quantitative polyphenolic profiling capabilities. Its +5 Da mass shift ensures clear discrimination from endogenous ethyl gallate signals in complex plant extracts or fermentation broths, while its non-exchangeable deuterium placement on the ethyl moiety preserves isotopic integrity during sample preparation involving acidic or protic solvents [2].

Method Development and Validation for Ethyl Gallate as a Food Additive (E313) Residue Analysis in Food Matrices

Ethyl gallate is approved as a food antioxidant additive (E number E313) and is used in oils, fats, and processed foods [1]. Regulatory residue monitoring requires validated quantitative methods with demonstrated freedom from matrix interference. Ethyl-d5 3,4,5-trihydroxybenzoate enables isotope dilution mass spectrometry (IDMS), recognized as a primary ratio method providing metrological traceability, for ethyl gallate quantification in food matrices where co-extracted lipids and pigments generate severe matrix effects. The <5% matrix effect residual achievable with this SIL-IS [2] supports method validation parameters that structural analog-based methods struggle to meet.

Investigating Deuterium Kinetic Isotope Effects on Ethyl Gallate Metabolism and Antioxidant Activity

Deuteration at metabolically labile positions can alter the rate of oxidative metabolism via the kinetic isotope effect (KIE) [1]. Ethyl-d5 3,4,5-trihydroxybenzoate, with deuterium on the ethyl ester side chain, permits differential tracking of ethyl gallate hydrolysis to gallic acid (deuterated ethanol released vs. protiated ethanol) using LC-MS/MS. This enables researchers to distinguish administered deuterated ethyl gallate from endogenous ethyl gallate in tracer studies, while simultaneously assessing whether esterase-mediated hydrolysis exhibits a measurable deuterium KIE. The compound thus serves dual roles as both an internal standard and a mechanistic probe.

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